REACTION_CXSMILES
|
C[N:2]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:3]([C:5]1[C:6](=[O:17])[N:7]([CH3:16])[C:8]2[C:13]([C:14]=1[OH:15])=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:4].[F:24]C1C=CC(N)=CC=1.CCCCCCC>C1(C)C=CC=CC=1>[F:24][C:21]1[CH:22]=[CH:23][C:18]([NH:2][C:3]([C:5]2[C:6](=[O:17])[N:7]([CH3:16])[C:8]3[C:13]([C:14]=2[OH:15])=[CH:12][CH:11]=[CH:10][CH:9]=3)=[O:4])=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C=1C(N(C2=CC=CC=C2C1O)C)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.1 mmol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crystallized product was separated from the solution
|
Type
|
WASH
|
Details
|
washed with heptane
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)NC(=O)C=1C(N(C2=CC=CC=C2C1O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 mg | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |